molecular formula C11H17ClN4O B2648130 2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide CAS No. 2411286-24-1

2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide

Cat. No. B2648130
CAS RN: 2411286-24-1
M. Wt: 256.73
InChI Key: DBHBIBFQASJNNA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazolopyridine ring and an acetamide group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the triazolopyridine ring could potentially give this compound interesting electronic and steric properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the acetamide group could potentially make this compound polar and soluble in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain a triazolopyridine ring work by interacting with biological receptors .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its intended use and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. Given the presence of the triazolopyridine ring, this compound could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-7(2)11-14-9-4-3-8(6-16(9)15-11)13-10(17)5-12/h7-8H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHBIBFQASJNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2CC(CCC2=N1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide

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